molecular formula C6H6N4O2 B12826328 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid CAS No. 87460-74-0

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid

Cat. No.: B12826328
CAS No.: 87460-74-0
M. Wt: 166.14 g/mol
InChI Key: XSDXJPXUWBMZCY-UHFFFAOYSA-N
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Description

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is a heterocyclic compound that contains an imidazole ring Imidazoles are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and optimization of reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of various biological pathways. The specific pathways involved depend on the functional groups attached to the imidazole ring and their interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-(4-Amino-5-cyano-1H-imidazol-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and cyano groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

87460-74-0

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

2-(4-amino-5-cyanoimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H6N4O2/c7-1-4-6(8)9-3-10(4)2-5(11)12/h3H,2,8H2,(H,11,12)

InChI Key

XSDXJPXUWBMZCY-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1CC(=O)O)C#N)N

Origin of Product

United States

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